1-(2-(diethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.486. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
This compound belongs to a class of substances involved in the synthesis of various heterocyclic compounds. Research has demonstrated methodologies for synthesizing pyrrolo[3,2-d]pyrimidine derivatives, which are structurally related and synthesized from corresponding dimethyl uracils by treatment with m-chloroperoxybenzoic acid. These compounds have potential applications in developing new pharmaceuticals and materials due to their unique chemical properties (Majumdar, Das, & Jana, 1998).
Potential Pharmacological Activities
Though the specific compound does not have direct studies listed, closely related compounds have been synthesized and evaluated for various biological activities. For example, a series of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates were synthesized and showed promise for antibacterial and immunobiological activities (Гейн et al., 2015). Another study synthesized 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showing an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, indicating a potential new pathway for antipsychotic drug development (Wise et al., 1987).
Structural and Optical Properties
The structural and optical properties of related heterocyclic compounds have been a subject of interest, indicating the potential for applications in material science. For instance, a study on 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines highlighted their photophysical properties, suggesting their use as organic semiconductors due to the facile synthesis and promising optical characteristics (Briseño-Ortega et al., 2018).
X-Ray Crystallography Studies
X-ray crystallography studies of compounds similar in structure offer insights into their molecular configurations and potential interactions in biological systems. The crystal and molecular structure of new tetrahydrobenzo[e]pyrano[4,3-b]pyridines, for example, have been elucidated, providing a foundation for understanding the molecular basis of their activities and facilitating the design of compounds with improved efficacy and selectivity (Mironova et al., 2008).
Safety And Hazards
The safety and hazards of a specific compound depend on its structure and properties. As I couldn’t find specific information on the compound you’re interested in, I can’t provide detailed safety and hazard information. However, it’s important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions of research into this compound would likely depend on its observed properties and potential applications. Given the wide range of activities observed in indole derivatives, it’s possible that this compound could be studied for its potential uses in various fields, such as medicine or materials science.
Please note that this is a general analysis based on the properties of similar compounds, and the actual properties of “1-(2-(diethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one” could vary. For a comprehensive analysis, more specific information or experimental data would be needed.
properties
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-4-25(5-2)13-14-26-20(18-11-6-7-12-24-18)19(22(28)23(26)29)21(27)16-9-8-10-17(15-16)30-3/h6-12,15,20,27H,4-5,13-14H2,1-3H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOHEKVLKZUBRB-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one |
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